molecular formula C19H21ClN4O2S B12505702 N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12505702
M. Wt: 404.9 g/mol
InChI Key: PJSFQNUYSOUTPR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a chlorophenyl group, an isopropyl group, and a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the isopropyl and methyl groups. The final step involves the attachment of the chlorophenylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-2-({3-isopropyl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of functional groups and its potential for diverse applications. Unlike simpler compounds like dichloroaniline or caffeine, this compound offers a more complex structure that can interact with a wider range of molecular targets, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C19H21ClN4O2S

Molecular Weight

404.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(6-methyl-4-oxo-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21ClN4O2S/c1-11(2)24-18(26)17-15(8-12(3)22-17)23-19(24)27-10-16(25)21-9-13-4-6-14(20)7-5-13/h4-8,11,22H,9-10H2,1-3H3,(H,21,25)

InChI Key

PJSFQNUYSOUTPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)C(C)C

Origin of Product

United States

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